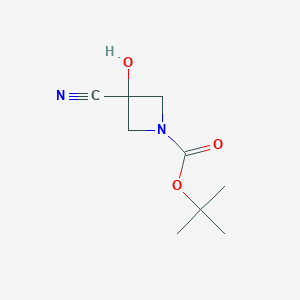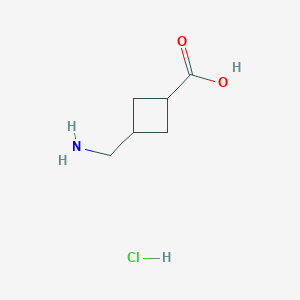
2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (ECPPCB) is an ester formed from the reaction of 2-(3-ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid (ECPC) with tert-butyl alcohol. It is a white crystalline solid with a melting point of 82-83°C. ECPPCB is used in a variety of applications, including as a reagent in organic synthesis and as a pharmaceutical intermediate. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Biodegradation and Environmental Fate
A study on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the environmental implications of similar ester compounds. Microorganisms capable of degrading ETBE have been identified, utilizing it as a carbon and energy source. The degradation process involves hydroxylation, leading to various intermediates such as acetaldehyde and tert-butyl alcohol. This research underscores the potential environmental pathways and microbial interactions relevant to similar ester compounds (Thornton et al., 2020).
Synthesis and Chemical Industry Applications
The alkoxycarbonylation of unsaturated phytogenic substrates, including esters, is significant for the chemical industry, offering a method to produce ester products from alternative feedstocks. This technique aims at resource saving, waste minimization, and improving the environmental safety and economical efficiency of processes. Such methodologies could be relevant for synthesizing or modifying compounds like the one , showcasing the utility of esters in industrial applications (Sevostyanova & Batashev, 2023).
Biological Activities and Medicinal Chemistry
Cinnamic acid derivatives have been studied for their anticancer potentials, highlighting the importance of ester compounds in medicinal research. The chemical versatility of cinnamic acids allows for various biological activities, suggesting that structurally similar esters could also possess significant biological properties (De, Baltas, & Bedos-Belval, 2011).
Environmental and Health Implications
Research on phthalate esters explores their widespread use as plasticizers and the associated environmental and health implications. Studies focusing on the occurrence, fate, and toxicological aspects of these compounds can inform the safe handling and regulatory considerations of related ester chemicals (Haman et al., 2015).
properties
IUPAC Name |
tert-butyl 2-(3-ethoxycarbonylphenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-5-22-16(20)14-9-6-8-13(12-14)15-10-7-11-19(15)17(21)23-18(2,3)4/h6,8-9,12,15H,5,7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRTWRRZEZUJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129016 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
1373223-31-4 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane](/img/structure/B1447748.png)










